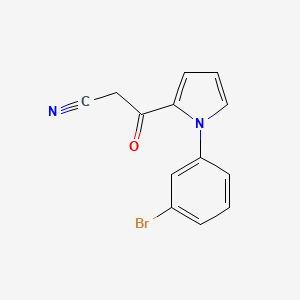
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include 6-methylpyridin-2(1H)-one and 4-methylpiperidine. The synthesis process may involve:
Nitration: Introduction of the amino group through nitration followed by reduction.
Alkylation: Introduction of the 2-oxoethyl group through alkylation reactions.
Cyclization: Formation of the pyridinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form nitro derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions involving the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions may include:
Nitro Derivatives: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds may include other pyridinone derivatives such as:
3-Amino-6-methylpyridin-2(1H)-one: Lacking the piperidine and oxoethyl groups.
6-Methyl-1-(2-oxoethyl)pyridin-2(1H)-one: Lacking the amino and piperidine groups.
Uniqueness
The uniqueness of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
特性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
3-amino-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C14H21N3O2/c1-10-5-7-16(8-6-10)13(18)9-17-11(2)3-4-12(15)14(17)19/h3-4,10H,5-9,15H2,1-2H3 |
InChIキー |
LKXMLEPKLFKDBT-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)CN2C(=CC=C(C2=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)


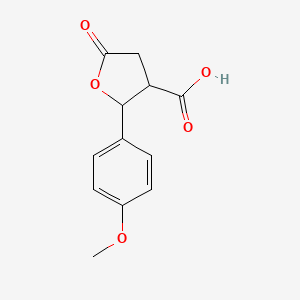
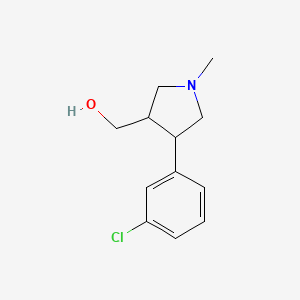

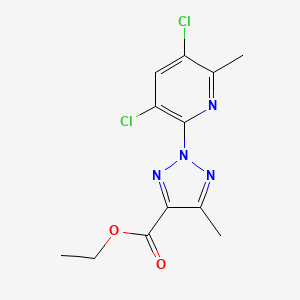
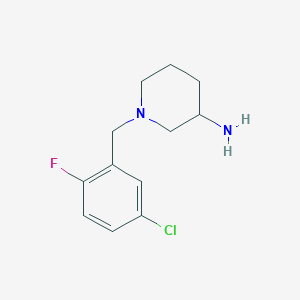

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
